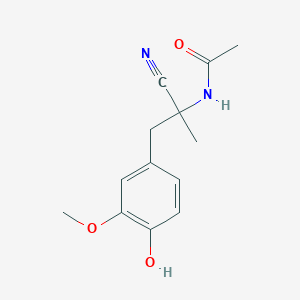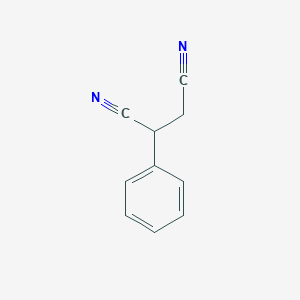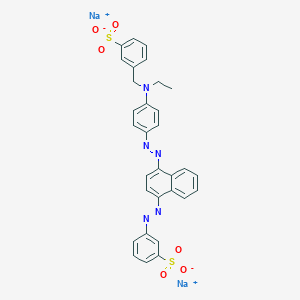
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol is a chemical compound that has been widely used in scientific research due to its unique properties. It is a chiral molecule that has been shown to have potential applications in drug discovery, as well as in the study of biological processes. In
Wirkmechanismus
The mechanism of action of 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol is not fully understood. However, it is believed to interact with enzymes and other proteins in a chiral-specific manner, leading to changes in their activity and function.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol can have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to modulate the activity of other proteins, such as G protein-coupled receptors. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol in lab experiments is its chiral specificity, which allows for the study of chiral-specific interactions between proteins and other molecules. However, one limitation of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol. One area of focus is the development of new synthetic methods for the production of this compound, which could lead to lower costs and greater availability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and other areas of research. Finally, there is a need for more studies to investigate the safety and toxicity of this compound, particularly in the context of potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 2-methyl-1-propanol with 1H-benzimidazole in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-methyl-1-propanol with 2-aminobenzimidazole in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol has been used in a variety of scientific research applications. It has been shown to have potential as a chiral building block for the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it has been used in the study of biological processes such as enzyme catalysis and protein-protein interactions.
Eigenschaften
CAS-Nummer |
13794-25-7 |
|---|---|
Produktname |
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol |
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14N2O/c1-7(2)10(14)11-12-8-5-3-4-6-9(8)13-11/h3-7,10,14H,1-2H3,(H,12,13) |
InChI-Schlüssel |
LRDVLBGUWRTAJE-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)O |
Kanonische SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)O |
Synonyme |
1H-Benzimidazole-2-methanol,alpha-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















